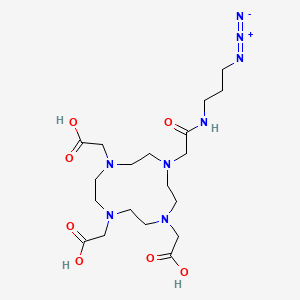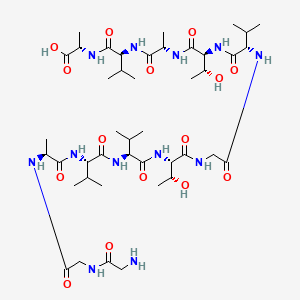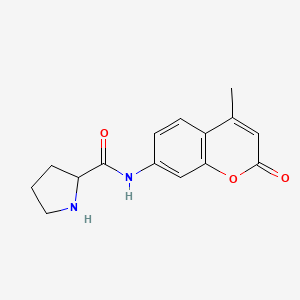
Cytidine diphosphate-15N3 (dilithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine diphosphate-15N3 (dilithium) is a stable isotope-labeled compound, specifically labeled with nitrogen-15. It is a nucleoside diphosphate that acts as a carrier for phosphorylcholine, diacylglycerol, and other molecules during phospholipid synthesis . This compound is primarily used in scientific research for tracing and quantifying biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine diphosphate-15N3 (dilithium) involves the incorporation of nitrogen-15 into the cytidine diphosphate molecule. The process typically starts with the synthesis of nitrogen-15 labeled cytidine, which is then phosphorylated to form cytidine monophosphate. Further phosphorylation leads to the formation of cytidine diphosphate-15N3. The final step involves the addition of lithium ions to form the dilithium salt .
Industrial Production Methods
Industrial production of Cytidine diphosphate-15N3 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods .
Análisis De Reacciones Químicas
Types of Reactions
Cytidine diphosphate-15N3 (dilithium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cytidine diphosphate derivatives.
Reduction: Reduction reactions can convert cytidine diphosphate-15N3 to its corresponding nucleoside monophosphate.
Substitution: Substitution reactions can occur at the phosphate groups, leading to the formation of different nucleoside diphosphates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various cytidine diphosphate derivatives, cytidine monophosphate, and other nucleoside diphosphates. These products are often used in further biochemical studies and applications .
Aplicaciones Científicas De Investigación
Cytidine diphosphate-15N3 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying biochemical pathways and reactions.
Biology: Helps in understanding the role of nucleoside diphosphates in cellular processes.
Medicine: Used in drug development and pharmacokinetic studies to trace the metabolism of nucleotide-based drugs.
Industry: Employed in the production of stable isotope-labeled compounds for various applications.
Mecanismo De Acción
The mechanism of action of Cytidine diphosphate-15N3 (dilithium) involves its role as a carrier molecule in phospholipid synthesis. It acts by transferring phosphorylcholine and diacylglycerol to form phosphatidylcholine, a key component of cell membranes. The nitrogen-15 label allows researchers to trace and quantify these biochemical processes, providing insights into the molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Cytidine diphosphate: The unlabeled version of Cytidine diphosphate-15N3.
Uridine diphosphate: Another nucleoside diphosphate involved in carbohydrate metabolism.
Adenosine diphosphate: A nucleoside diphosphate involved in energy transfer.
Uniqueness
Cytidine diphosphate-15N3 (dilithium) is unique due to its stable isotope labeling with nitrogen-15. This labeling allows for precise tracing and quantification in biochemical studies, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C9H13Li2N3O11P2 |
|---|---|
Peso molecular |
418.1 g/mol |
Nombre IUPAC |
dilithium;[[(2R,4S,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H15N3O11P2.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i10+1,11+1,12+1;; |
Clave InChI |
KUSULDMXKWTTRE-IBHIIGERSA-L |
SMILES isomérico |
[Li+].[Li+].C1=C[15N](C(=O)[15N]=C1[15NH2])[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
SMILES canónico |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



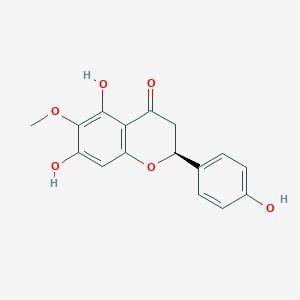
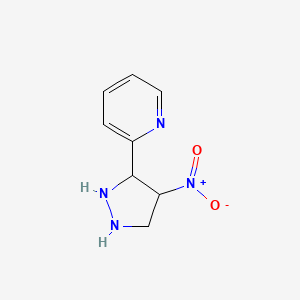



![[(1S,7S,28R,29R,38S)-1,16,17,18,21,22,23,34,35,39,39-undecahydroxy-2,5,13,26,31-pentaoxo-6,9,12,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,28.010,29.014,19.020,25.032,37]tetraconta-3,14,16,18,20,22,24,32,34,36-decaen-8-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12367593.png)


